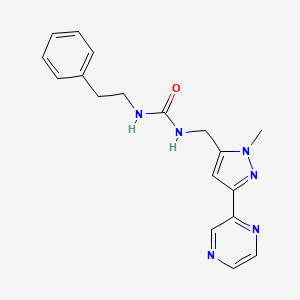

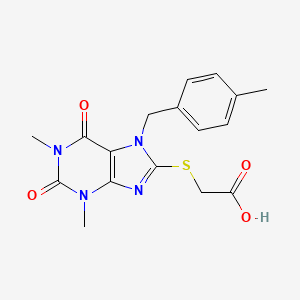

2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of xanthine , which is a purine base found in most human body tissues and fluids. The structure suggests that it might have similar properties to other xanthine derivatives.

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the reaction of a xanthine derivative with a suitable thioacetic acid derivative.Molecular Structure Analysis

The compound contains a purine ring, which is a heterocyclic aromatic organic compound. It also has a thioacetic acid group attached to the purine ring, which could potentially affect its reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. These could include factors like solubility, melting point, boiling point, and reactivity .科学的研究の応用

Photoinduced Reductive Transformations

A study by Hasegawa et al. (2004) explored the use of a combination of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid for photoinduced reductive transformations of α,β-epoxy ketones to β-hydroxy ketones. This research highlights the potential of similar compounds in photochemical reactions, which could be applied in synthesizing complex organic molecules with high precision (Hasegawa et al., 2004).

Acid-Catalyzed Solvolysis

Thibblin's research (1993) on the acid-catalyzed hydrolysis of certain cyclohexadienes offers insights into how similar structures might behave under acid-catalyzed conditions, leading to the formation of various benzylic products. This could suggest potential pathways for the synthesis or breakdown of related compounds (Thibblin, 1993).

Electrophilic Aromatic Substitution

A study by Anderson et al. (1972) discussed the reactivity of benzylcobaloximes with halogens in acetic acid, leading to various benzyl and methylbenzyl halides. This research could provide a foundation for understanding the electrophilic substitution reactions that similar compounds might undergo, particularly in the presence of acetic acid and halogens (Anderson et al., 1972).

Acylation Reactions

The work by Kawase et al. (1968) on the acylation of dimethyl-hydroxybenzofurans could offer parallels to the acylation possibilities of compounds containing acetic acid functional groups. Such reactions could be key in synthesizing derivatives with varied biological activities (Kawase et al., 1968).

Safety and Hazards

作用機序

Target of Action

The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with purine receptors or enzymes involved in purine metabolism .

Mode of Action

Based on its structural similarity to known purine derivatives, it may interact with its targets via hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

The compound may potentially affect purine metabolism, given its structural similarity to purine derivatives . Purine metabolism is crucial for DNA and RNA synthesis, energy metabolism, and signal transduction .

Pharmacokinetics

Its molecular weight (400547) suggests it may have reasonable bioavailability

Result of Action

Given its potential interaction with purine metabolism, it may influence cell growth and proliferation .

特性

IUPAC Name |

2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c1-10-4-6-11(7-5-10)8-21-13-14(18-16(21)26-9-12(22)23)19(2)17(25)20(3)15(13)24/h4-7H,8-9H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINFPZMLNCBXAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)O)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2813877.png)

![Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate](/img/structure/B2813881.png)

![N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide](/img/structure/B2813888.png)

![8-Bromo-7-[3-(5-chloro-2-methylanilino)propyl]-3-methyl-1-(2-methylpropyl)purine-2,6-dione](/img/structure/B2813890.png)

![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813894.png)

![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2813897.png)